

The Polymyxins: A Historical and Technical Guide to Their Discovery and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Polymyxin*

Cat. No.: *B074138*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The **polymyxins** are a class of polypeptide antibiotics that have played a crucial, albeit cyclical, role in the fight against Gram-negative bacterial infections. First discovered in the "golden age" of antibiotics, their potent bactericidal activity was initially overshadowed by significant nephrotoxicity and neurotoxicity, leading to a decline in their use with the advent of seemingly safer alternatives. However, the relentless rise of multidrug-resistant (MDR) Gram-negative pathogens has thrust the **polymyxins** back into the clinical spotlight, where they now serve as a last-resort therapy for life-threatening infections. This technical guide provides an in-depth exploration of the discovery of **polymyxins**, their historical timeline, the key experimental methodologies that defined their early understanding, and the evolution of our knowledge regarding their mechanism of action and clinical utility.

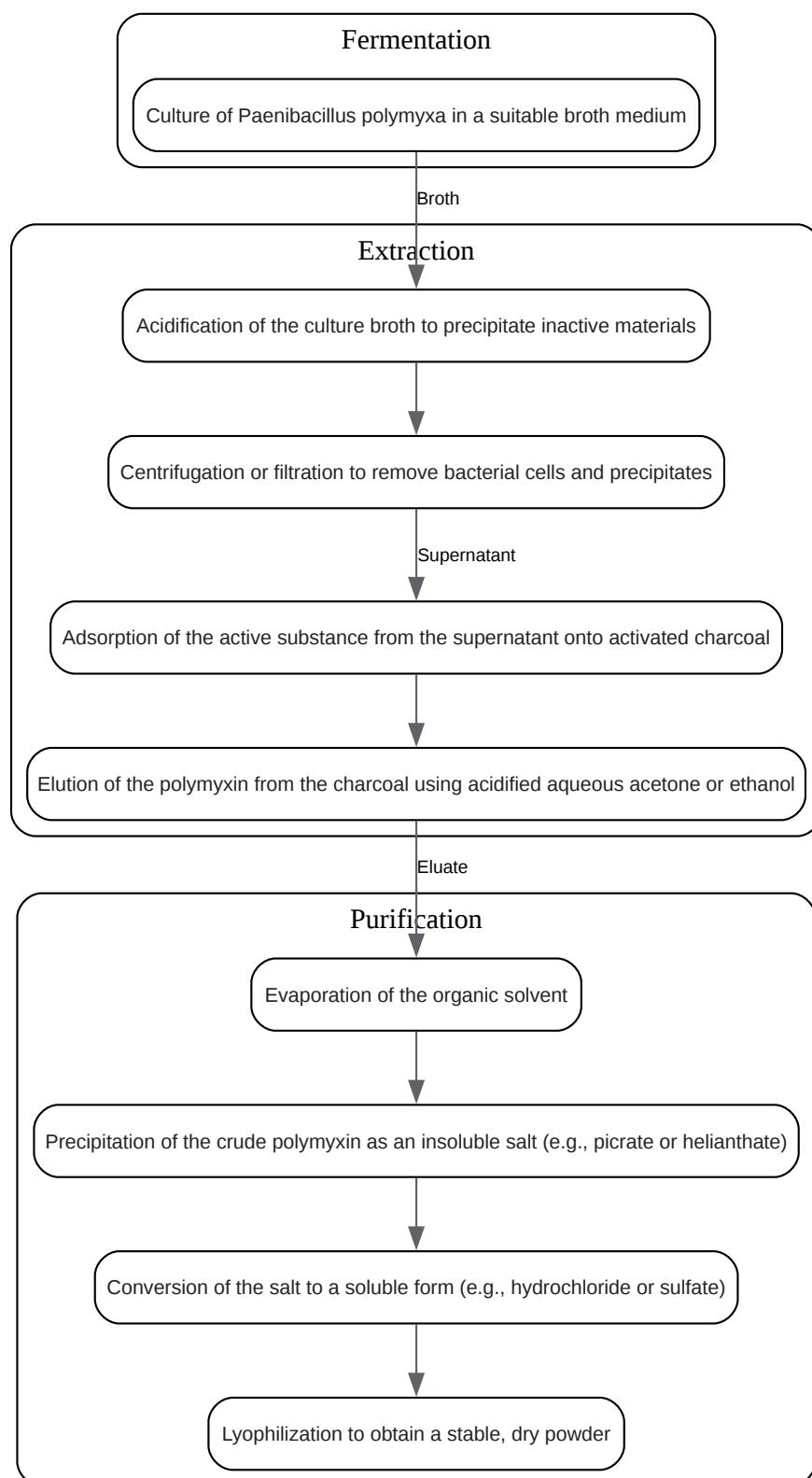
Discovery and Initial Isolation: A Tale of Three Laboratories

The year 1947 marked the independent discovery of **polymyxins** by three separate research groups. Working in the United States, Benedict and Langlykke, as well as Stansly, Shepherd, and White, identified a potent antimicrobial agent produced by *Bacillus polymyxa* (later reclassified as *Paenibacillus polymyxa*).^{[1][2]} Simultaneously, in the United Kingdom, Ainsworth, Brown, and Brownlee isolated a similar substance from *Bacillus aerosporus*, which

they named "Aerosporin."^[1] Subsequent research revealed that these were all members of the same family of antibiotics, which were then collectively named **polymyxins**.

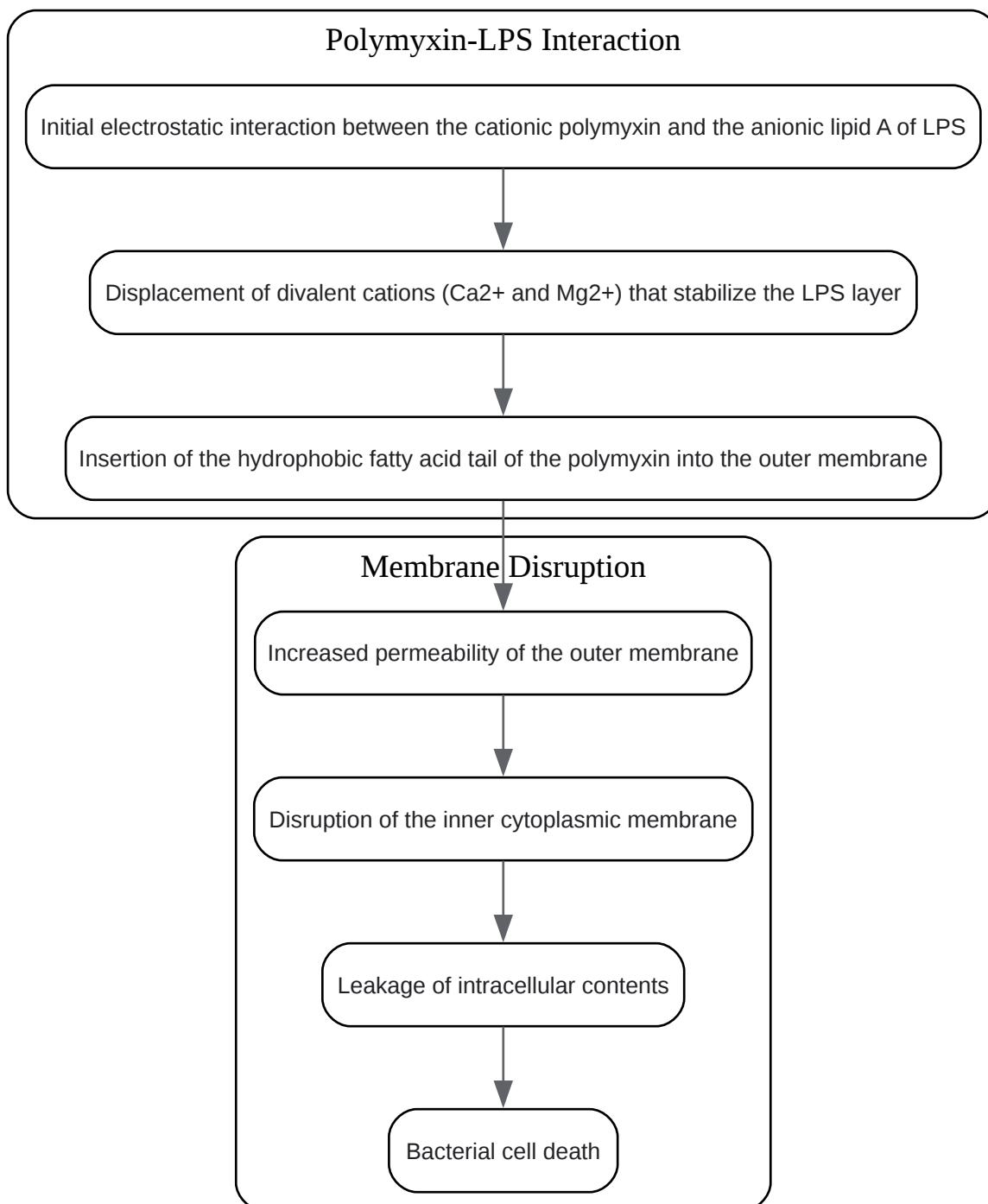
Historical Timeline of Key Events

Year	Event	Key Researchers/Institutions	Reference(s)
1947	Independent discovery of polymyxins from <i>Bacillus polymyxa</i> and <i>Bacillus aerosporus</i> .	Benedict & Langlykke; Stansly, Shepherd & White; Ainsworth, Brown & Brownlee	[1] [2]
1949	Colistin (Polymyxin E) is produced.		
Late 1950s	Polymyxin B and Colistin are approved for clinical use.		[3]
1959	Colistin becomes available for treating infectious diseases caused by Gram-negative bacteria.		
1964	Polymyxin B receives FDA approval for medical use in the United States.	U.S. Food and Drug Administration	[4]
c. 1980	Widespread abandonment of polymyxins in most parts of the world due to concerns about nephrotoxicity and the availability of newer, "safer" antibiotics.		
Recent Years	Reconsideration of polymyxins in clinical practice for use against multidrug-		


resistant (MDR)
strains of bacteria.

Experimental Protocols: Unraveling the Discovery

The initial isolation and purification of **polymyxins** were seminal achievements in antibiotic research. While the full, detailed protocols from the original 1947 publications are not readily available in modern databases, historical accounts and subsequent research allow for a reconstruction of the general methodologies employed.


General Workflow for Polymyxin Isolation and Purification (circa 1940s)

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the isolation and purification of **polymyxins** in the 1940s.

Mechanism of Action: Targeting the Gram-Negative Outer Membrane

The primary mechanism of action of **polymyxins** involves a direct interaction with the lipopolysaccharide (LPS) component of the outer membrane of Gram-negative bacteria. This interaction is a multi-step process that ultimately leads to membrane destabilization and cell death.

[Click to download full resolution via product page](#)

Caption: The stepwise mechanism of action of **polymyxins** against Gram-negative bacteria.

Quantitative Data: Efficacy and Toxicity

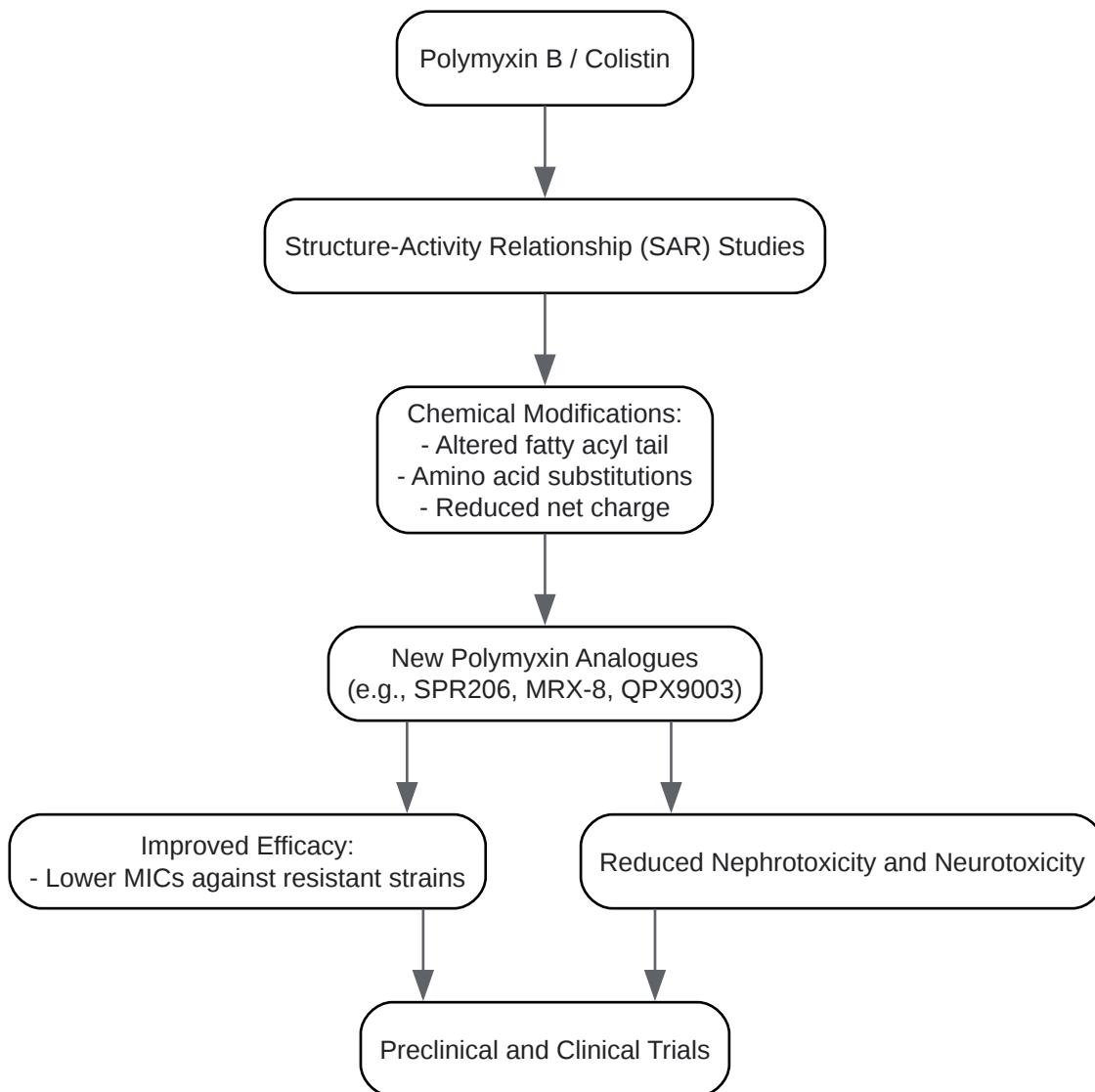
The clinical utility of any antibiotic is determined by its efficacy against pathogens and its toxicity to the host. The following tables summarize key quantitative data for **polymyxins**.

Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of Polymyxin B and Colistin

Organism	Polymyxin B MIC (µg/mL)	Colistin (Polymyxin E) MIC (µg/mL)	Reference(s)
Acinetobacter baumannii	0.5 - 4.0	0.25 - 128	[5][6]
Pseudomonas aeruginosa	≤2	≤2	[6]
Klebsiella pneumoniae	≤2	≤2	[6]
Escherichia coli	≤2	≤2	[6]

Note: MIC values can vary depending on the specific strain and testing methodology.

Table 3: Early Toxicity Data for Polymyxins


Polymyxin Type	Animal Model	LD50 (mg/kg)	Route of Administration	Reference(s)
Polymyxin B	Mouse	~5.8	Intravenous	Historical Data
Colistin	Mouse	~7.5	Intravenous	Historical Data

Note: Historical LD50 values can vary. These are representative figures from early studies.

The Resurgence and Future of Polymyxins

The emergence of extensively drug-resistant (XDR) and pan-drug-resistant (PDR) Gram-negative bacteria has necessitated the re-evaluation and reintroduction of **polymyxins** into clinical practice. This renewed interest has also spurred research into developing new **polymyxin** analogs with improved efficacy and reduced toxicity.

Development of New Polymyxin Analogues

[Click to download full resolution via product page](#)

Caption: The logical workflow for the development of new **polymyxin** analogues.

Table 4: Efficacy and Toxicity of New Polymyxin Analogues

Analogue	Target Pathogens	Improvement in Efficacy (Compared to Polymyxin B/Colistin)	Reduction in Nephrotoxicity (Preclinical Models)	Reference(s)
SPR206	MDR Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacteriaceae	Potent activity against polymyxin-resistant strains	Significantly reduced	[7]
MRX-8	MDR Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacteriaceae	Lower MICs against some resistant isolates	Reduced	[7]
QPX9003	MDR Acinetobacter baumannii, Pseudomonas aeruginosa, Klebsiella pneumoniae	More potent than polymyxin B against some strains	Favorable kidney safety profile	[7]

Conclusion

The story of the **polymyxins** is a compelling narrative of discovery, decline, and resurgence. From their initial isolation in 1947 to their current role as a last line of defense against multidrug-resistant superbugs, these complex lipopeptides have remained a critical component of our antimicrobial arsenal. The historical journey of **polymyxins** underscores the dynamic nature of infectious disease treatment and the ongoing need for innovation in drug development. As research continues to yield novel analogues with improved safety and

efficacy, the **polymyxin** class of antibiotics is poised to play an even more significant role in combating the global threat of antimicrobial resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. Polymyxin: a new chemotherapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions of polymyxin B with lipopolysaccharide-containing membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unmc.edu [unmc.edu]
- 5. emro.who.int [emro.who.int]
- 6. clinician.com [clinician.com]
- 7. Next-Generation Polymyxin Class of Antibiotics: A Ray of Hope Illuminating a Dark Road - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Polymyxins: A Historical and Technical Guide to Their Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b074138#polymyxin-discovery-and-historical-timeline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com